![molecular formula C13H17NO4 B1288927 N-(tert-Butoxycarbonyl)-N-phenylglycine CAS No. 150806-61-4](/img/structure/B1288927.png)
N-(tert-Butoxycarbonyl)-N-phenylglycine
Overview
Description
Synthesis Analysis
- Deprotection : When needed, the Boc group can be removed using various methods, such as acid-catalyzed cleavage or reagents like oxalyl chloride in methanol .
Chemical Reactions Analysis
Boc-Phe-Gly-OH can participate in various chemical reactions, including peptide bond formation, amidation, and deprotection. Notably, the Boc group can be selectively removed using oxalyl chloride in methanol, providing access to the free amino group for further reactions .
Scientific Research Applications
Chiral Resolution of Amines
N-BOC-N-PHENYLGLYCINE: is utilized as a reagent for the assignment of absolute configuration of chiral primary amines through ^1H NMR . It provides superior results compared to Mosher’s acid, making it a valuable tool in stereochemical analysis .
Catalysis in Organic Synthesis
This compound serves as a part of a catalyst combination to facilitate regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles. Such reactions are pivotal in constructing complex organic frameworks .
Stereoselective Synthesis
N-BOC-N-PHENYLGLYCINE: is instrumental in the stereoselective preparation of polyfunctional nitrocyclohexene carboxaldehydes. This application is crucial for the synthesis of stereochemically rich molecules for pharmaceuticals .
Peptide Synthesis
In peptide synthesis, particularly in the context of non-canonical amino acids, N-BOC-N-PHENYLGLYCINE derivatives are synthesized for incorporation into peptides, expanding the diversity of peptide therapeutics .
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of amino acids, which is a cornerstone in the production of enantiomerically pure pharmaceuticals .
Protecting Group in Chemistry
As a Boc protecting group, it is used to protect the amino group during peptide synthesis, allowing for the selective deprotection and modification of other parts of the molecule .
Material Science
N-BOC-N-PHENYLGLYCINE: can be used in the development of new materials, such as polymers, where the introduction of amino acids can impart specific properties like biodegradability or bioactivity .
Analytical Chemistry
It finds application in analytical chemistry where its derivatives are used as standards or reagents in chromatography and mass spectrometry to identify and quantify substances .
Mechanism of Action
Target of Action
N-BOC-N-PHENYLGLYCINE, also known as N-(tert-Butoxycarbonyl)-N-phenylglycine or N-Boc-N-phenyl-glycine, is primarily used as a reagent in the field of organic chemistry . It is particularly used for the assignment of absolute configuration of chiral primary amines .
Mode of Action
The compound acts as a protecting group for amino acids in peptide synthesis . It is introduced to the amino acid via a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, which protects the amine functionality during subsequent reactions .
Biochemical Pathways
N-BOC-N-PHENYLGLYCINE is involved in the semipinacol rearrangement of vinylogous α-ketol . This rearrangement is cocatalyzed by a cinchona-based primary amine and Brønsted acids such as N-Boc-phenylglycine . The reaction proceeds via complexation, nucleophilic addition, dehydration, carbon atom migration, enamine–imine tautomerization, imine hydrolysis, Walden inversion, and catalyst regeneration .
Pharmacokinetics
It is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile can influence its availability in different reaction environments.
Result of Action
The primary result of N-BOC-N-PHENYLGLYCINE’s action is the protection of the amine functionality in amino acids, allowing for selective reactions to occur at other sites in the molecule . In the context of the semipinacol rearrangement, it contributes to the formation of spirocyclic diketones with chiral all-carbon quaternary stereocenters .
Action Environment
The action of N-BOC-N-PHENYLGLYCINE can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the efficiency of the Boc protection . Additionally, the choice of solvent can impact the reaction due to the compound’s differential solubility in various solvents .
properties
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPYAZGXJCKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619837 | |
Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-N-phenylglycine | |
CAS RN |
150806-61-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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